N-allyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-allyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic pharmaceuticals. This compound features a thiazole ring substituted with an allyl group, a methyl group, a phenyl group, and a carboxamide group, making it a unique and potentially bioactive molecule.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to act on a variety of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can form hydrogen bonds with their targets, which can lead to changes in the target’s function .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The introduction of the allyl, methyl, and phenyl groups can be achieved through various substitution reactions. For example, the allyl group can be introduced via an allylation reaction using allyl bromide and a suitable base.
Carboxamide Formation: The carboxamide group can be introduced by reacting the thiazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-allyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Allyl bromide, phenyl halides, and various bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines or other reduced derivatives.
Scientific Research Applications
N-allyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: Potential therapeutic applications include its use as an active pharmaceutical ingredient in the treatment of various diseases.
Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-phenyl-1,3-thiazole-5-carboxamide: Lacks the allyl group, which may affect its biological activity and chemical reactivity.
N-allyl-2-phenyl-1,3-thiazole-5-carboxamide: Lacks the methyl group, which may influence its properties.
N-allyl-4-methyl-1,3-thiazole-5-carboxamide: Lacks the phenyl group, which can alter its interactions with biological targets.
Uniqueness
N-allyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of substituents, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
4-methyl-2-phenyl-N-prop-2-enyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-3-9-15-13(17)12-10(2)16-14(18-12)11-7-5-4-6-8-11/h3-8H,1,9H2,2H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIPDWUEAWXRRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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